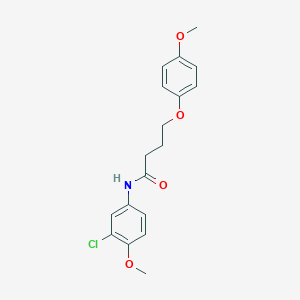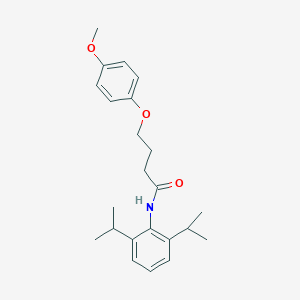![molecular formula C25H27ClN2O B284785 4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284785.png)
4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a synthetic compound that belongs to the class of cyclopenta[c]quinoline derivatives. It has been studied for its potential use in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and may have potential as an anti-cancer agent. Additionally, it has been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in lab experiments is that it has been shown to have activity against certain types of cancer cells, making it a potentially useful anti-cancer agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the lab.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One direction is to further investigate its potential as an anti-cancer agent, and to optimize its use in the lab. Another direction is to further investigate its potential as a treatment for neurodegenerative diseases, and to explore its mechanism of action in more detail. Additionally, further studies may be needed to fully understand its biochemical and physiological effects, and to identify any potential limitations or side effects.
Synthesemethoden
The synthesis of 4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves several steps, including the reaction of 4-chlorobenzaldehyde with 2-methylpiperidine to form 4-(4-chlorophenyl)-2-methylpiperidine. This intermediate is then reacted with cyclopentanone to form 4-(4-chlorophenyl)-8-(2-methylpiperidin-1-yl)cyclopenta[c]quinoline-3-carbaldehyde, which is subsequently reduced to the final product.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been studied for its potential use in scientific research. It has been shown to have activity against certain types of cancer cells, and may have potential as an anti-cancer agent. Additionally, it has been studied for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C25H27ClN2O |
|---|---|
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C25H27ClN2O/c1-16-5-2-3-14-28(16)25(29)18-10-13-23-22(15-18)20-6-4-7-21(20)24(27-23)17-8-11-19(26)12-9-17/h4,6,8-13,15-16,20-21,24,27H,2-3,5,7,14H2,1H3 |
InChI-Schlüssel |
DQXWFOCJQYKYMF-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
CC1CCCCN1C(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(dimethylamino)phenyl]-4-(4-methoxyphenoxy)butanamide](/img/structure/B284705.png)


![Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284711.png)
![2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid](/img/structure/B284719.png)

![N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide](/img/structure/B284736.png)
![N-{3-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B284737.png)
![Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B284739.png)



